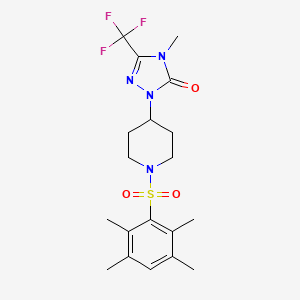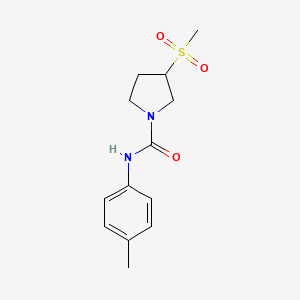
3-(methylsulfonyl)-N-(p-tolyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(methylsulfonyl)-N-(p-tolyl)pyrrolidine-1-carboxamide, also known as MT-45, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s but was not widely used until the early 2000s. MT-45 is a potent analgesic with a similar chemical structure to other opioids such as fentanyl and morphine. It has been used in scientific research to study its mechanism of action and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research on sulfonamides, including compounds similar to 3-(methylsulfonyl)-N-(p-tolyl)pyrrolidine-1-carboxamide, has demonstrated their significant antibacterial properties. A study by Ajani et al. (2012) synthesized a series of α-tolylsulfonamide derivatives, exhibiting potent antibacterial activity against Staphylococcus aureus and Escherichia coli. This highlights the potential use of such compounds in developing new antibacterial agents (Ajani et al., 2012).
Catalysis in Organic Synthesis
Compounds structurally related to this compound have been utilized in catalysis for organic synthesis. For instance, Ma et al. (2017) described the use of an amide derived from pyrrolidine carboxamide as a powerful ligand for Cu-catalyzed coupling reactions, facilitating the synthesis of pharmaceutically important (hetero)aryl methylsulfones (Ma et al., 2017).
Material Science and Polymer Chemistry
Sulfonamide compounds have also found applications in material science and polymer chemistry. Liu et al. (2013) reported the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, showcasing their potential in creating materials with desirable thermal and mechanical properties (Liu et al., 2013).
Unique Metabolic Pathways
Interestingly, Yue et al. (2011) investigated the metabolism of a structurally related compound, revealing a unique metabolic pathway involving pyridine ring opening. This study provides valuable insights into the metabolic fate and potential environmental impact of such compounds (Yue et al., 2011).
Electropolymerization and Conductive Polymers
Additionally, Sekiguchi et al. (2002) explored the electropolymerization of pyrrole in an ionic liquid, demonstrating how sulfonamide compounds can influence the polymerization rate and properties of conductive polymers. This research has implications for developing advanced materials for electronic applications (Sekiguchi et al., 2002).
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-3-methylsulfonylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-10-3-5-11(6-4-10)14-13(16)15-8-7-12(9-15)19(2,17)18/h3-6,12H,7-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMYTMXOUIFYLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCC(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-((4-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896450.png)
![N-[(2,6-Difluorophenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2896451.png)
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid](/img/structure/B2896453.png)
![methyl 3-(N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2896454.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2896457.png)
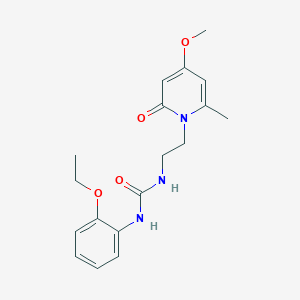

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide dioxalate](/img/structure/B2896464.png)
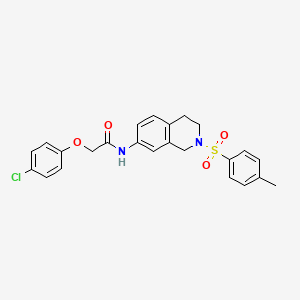
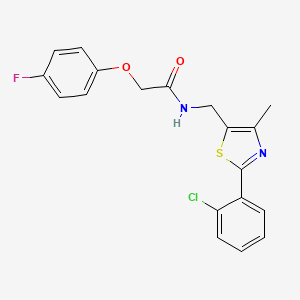
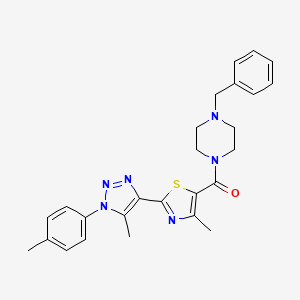
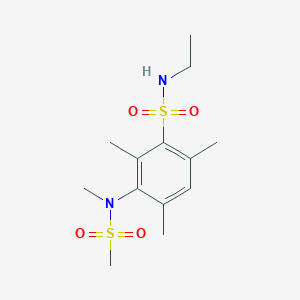
![6-(tert-butyl)-2-{[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]sulfanyl}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B2896471.png)
